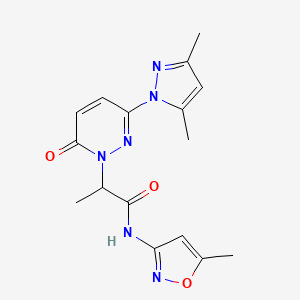
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is a useful research compound. Its molecular formula is C16H18N6O3 and its molecular weight is 342.359. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is a complex organic molecule with potential therapeutic applications. Its structural features, including a pyrazole ring, pyridazine moiety, and an isoxazole substituent, suggest diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula for this compound is C15H18N4O2, with a molecular weight of approximately 302.34 g/mol. The unique combination of functional groups is indicative of potential interactions with biological targets.
Biological Activity Overview
Preliminary studies have indicated that compounds similar to this one exhibit a range of biological activities, including:
- Anticancer Activity : Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various pathogens.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in preclinical models.
Anticancer Activity
A study evaluated the cytotoxic effects of related pyrazole compounds on various cancer cell lines. The results indicated that compounds with similar structural motifs could significantly inhibit cell growth in neuroblastoma and glioblastoma models. For instance, a related compound showed an LC50 (lethal concentration for 50% of cells) of 200 nM in U87 glioblastoma cells .
| Compound | Cell Line | LC50 (nM) |
|---|---|---|
| Compound A | U87 | 200 |
| Compound B | BE | 18.9 |
| Compound C | SK | >3000 |
Antimicrobial Activity
Research has shown that pyrazole derivatives possess antimicrobial properties. For example, methyl 2-(3,5-dimethyl-1H-pyrazol-1-YL)-1,3-thiazole-4-carboxylate demonstrated significant antibacterial activity against Gram-positive bacteria . The structure-function relationship highlights the importance of the pyrazole ring in enhancing bioactivity.
Anti-inflammatory Effects
Studies on related compounds have shown promising anti-inflammatory effects. For instance, ethyl 2-(3,5-dimethyl-1H-pyrazol-1-YL) derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that the compound may also contribute to reducing inflammation through similar mechanisms.
Mechanistic Insights
Understanding the mechanism of action for this compound involves exploring its interactions with cellular targets. Research indicates that pyrazole derivatives can interfere with tubulin polymerization, which is crucial for mitosis in cancer cells . Additionally, they may modulate signaling pathways involved in inflammation and immune responses.
Eigenschaften
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-9-7-10(2)21(18-9)14-5-6-15(23)22(19-14)12(4)16(24)17-13-8-11(3)25-20-13/h5-8,12H,1-4H3,(H,17,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKDODIEBDBHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NC3=NOC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














